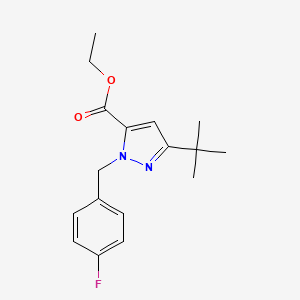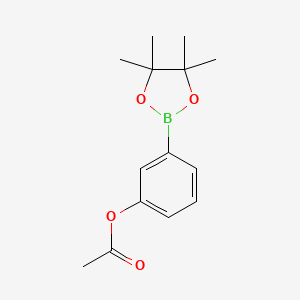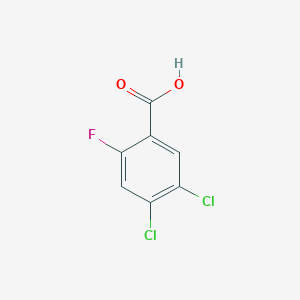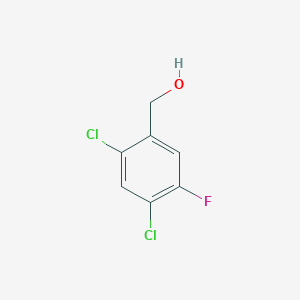
Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, providing insights into the general behavior and properties of such compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through cyclocondensation reactions or the functionalization of pre-existing pyrazole rings. For instance, the synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate involves selective cyclocondensation with 1,3-dicarbonyl compounds . Similarly, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence . These methods highlight the versatility of pyrazole synthesis and suggest potential pathways for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined through X-ray diffraction analysis and compared with DFT calculations . Similarly, the crystal structure of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was confirmed using single-crystal X-ray diffraction studies . These techniques would be applicable for determining the molecular structure of Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, condensation/reduction, and annulation methods. The reactivity of these compounds is influenced by the substituents on the pyrazole ring. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate involved a 3+2 annulation method . The chemical reactions of Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate would likely be influenced by the presence of the tert-butyl and 4-fluorobenzyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from molecular electrostatic potential, leading molecular orbitals, and other DFT calculations. For example, insights into the physical and chemical properties of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate were achieved through DFT calculations . Additionally, the thermal and fluorescence properties of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate indicate good optical properties and thermal stability . These studies suggest that Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate may also exhibit distinct physical and chemical properties that could be explored through similar analyses.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate, as a compound, can be related to broader groups of chemicals that share similar structural features. Studies on similar compounds offer insights into environmental behaviors and degradation pathways, although direct studies on this specific compound may be limited.
Occurrence and Behavior in Aquatic Environments :
- Parabens, chemically related to the compound , are used as preservatives in various products and can act as weak endocrine disrupter chemicals. Their ubiquity in surface water and sediments is due to continuous environmental introduction, raising concerns about their environmental fate and behavior. This suggests a potential environmental persistence for related compounds like Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate (Haman et al., 2015).
Biodegradation and Fate in Soil and Groundwater :
- Ethyl tert-butyl ether (ETBE) shares part of its name with the compound , suggesting a potential structural similarity. Microorganisms in soil and groundwater can degrade ETBE, indicating a potential for biodegradation pathways for similar compounds. However, the presence of co-contaminants may affect the biodegradation efficiency, highlighting the complex interactions in environmental systems (Thornton et al., 2020).
Chemical Modification and Synthesis
Chemical Modification in Ionic Liquids :
- Ionic liquids are solvents that can dissolve cellulose, a property that may be relevant for the modification of similar complex molecules. The ability to use ionic liquids as reaction media for various modifications opens up pathways for the chemical manipulation and utilization of Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate in different forms (Heinze et al., 2008).
Synthesis of Heterocycles :
- Pyrazole carboxylic acid derivatives are significant in synthesizing biologically active compounds. Given the structural similarity, Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate may serve as a building block or intermediate in synthesizing various heterocyclic compounds, highlighting its potential utility in medicinal chemistry (Cetin, 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-5-22-16(21)14-10-15(17(2,3)4)19-20(14)11-12-6-8-13(18)9-7-12/h6-10H,5,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFUMFWPMFWIGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378984 |
Source


|
| Record name | Ethyl 3-tert-butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
306936-98-1 |
Source


|
| Record name | Ethyl 3-tert-butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














